molecular formula C20H19BrFN3O3S B11127249 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No.: B11127249
M. Wt: 480.4 g/mol
InChI Key: AJQZRANDNAHFTD-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety and a fluorophenyl sulfonyl piperazine group

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps. One common synthetic route starts with the bromination of indole to form 6-bromoindole. This intermediate is then reacted with an appropriate ethanone derivative to introduce the ethanone group. The final step involves the sulfonylation of the piperazine ring with 4-fluorophenyl sulfonyl chloride under basic conditions .

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the ethanone can be reduced to an alcohol.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is not well-documented. based on its structure, it is likely to interact with biological targets through binding to specific receptors or enzymes. The indole moiety is known to interact with various biological targets, and the presence of the fluorophenyl sulfonyl piperazine group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H19BrFN3O3S

Molecular Weight

480.4 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C20H19BrFN3O3S/c21-16-2-1-15-7-8-24(19(15)13-16)14-20(26)23-9-11-25(12-10-23)29(27,28)18-5-3-17(22)4-6-18/h1-8,13H,9-12,14H2

InChI Key

AJQZRANDNAHFTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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